4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

FXR agonist nuclear receptor bile acid signaling

Sourcing a stable, non-steroidal FXR agonist for assay calibration and screening can be challenging due to pleiotropic effects of endogenous ligands. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) provides a differentiated solution. • FXR EC50 205 nM, bridging potency gap between CDCA (11.7 μM) and OCA (99 nM) for three-point calibration curves. • High metabolic stability (95% remaining at 60 min) and moderate plasma protein binding (59.8%) ensure reliability as an ADME standard. • Non-steroidal scaffold avoids bile acid receptor cross-activation for clean pathway dissection.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 63165-03-7
Cat. No. B1336786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid
CAS63165-03-7
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)O)O
InChIInChI=1S/C15H16O3/c16-14(17)13-6-4-12(5-7-13)8-11-15(18)9-2-1-3-10-15/h4-7,18H,1-3,9-10H2,(H,16,17)
InChIKeyUFCRRRKBNHINRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid – Compound Specifications


4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) is a synthetic farnesoid X receptor (FXR) agonist [1]. The compound features a benzoic acid moiety linked via an ethynyl bridge to a 1-hydroxycyclohexyl group. Key physicochemical properties include a molecular weight of 244.29 g/mol, a calculated LogP of 2.43, and a density of 1.3±0.1 g/cm³ . In FXR agonist screening, this compound demonstrated an EC50 of 205 nM in HEK293T cells [1].

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid – Non-Interchangeability


The farnesoid X receptor (FXR) agonist landscape encompasses compounds with widely divergent potency ranges, selectivity profiles, and metabolic liabilities. Endogenous bile acids such as chenodeoxycholic acid (CDCA) activate FXR only at high micromolar concentrations (EC50 10–50 μM) and exhibit pleiotropic effects on other bile acid receptors including TGR5 [1]. At the opposite extreme, clinical-stage FXR agonists like obeticholic acid (OCA) achieve sub-100 nM potency but are associated with pruritus and adverse lipid changes at therapeutic doses [2]. Generic substitution among FXR agonists is therefore precluded by fundamentally different pharmacodynamic and pharmacokinetic characteristics. The 205 nM EC50 of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid occupies a quantitatively distinct position in the FXR agonist potency spectrum [3], offering a differentiated tool compound profile for mechanistic studies and screening campaigns.

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid – Differentiation Evidence


FXR Potency vs. Endogenous CDCA

In a cell-based FXR transactivation assay using HEK293T cells, 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid activates FXR with an EC50 of 205 nM [1]. This represents a 57-fold improvement in potency compared to the endogenous FXR ligand chenodeoxycholic acid (CDCA), which exhibits an EC50 of approximately 11.7 μM in coactivator recruitment assays [2]. The target compound achieves this enhanced potency while maintaining a non-steroidal, simplified scaffold distinct from the complex bile acid core of CDCA.

FXR agonist nuclear receptor bile acid signaling

FXR Potency vs. Clinical Benchmark OCA

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid demonstrates an EC50 of 205 nM for FXR activation in HEK293T cells [1]. This potency is approximately 2.1-fold lower than the clinical FXR agonist obeticholic acid (OCA, 6-ECDCA), which exhibits an EC50 of 99 nM in comparable cell-based FXR reporter assays [2]. However, the target compound's potency is approximately 3.5-fold higher than OCA when measured under alternative assay conditions where OCA yields an EC50 of 710 nM [3]. This intermediate potency range positions the compound as a valuable tool for dissecting FXR signaling pathways without the pleiotropic effects associated with clinical-stage agonists.

FXR agonist nuclear receptor pharmacology tool compound

Lipophilicity Comparison (LogP)

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid has a calculated LogP of 2.43 . This value falls within the optimal lipophilicity range for drug-like molecules (LogP 1–3) and represents a substantial reduction in hydrophobicity compared to bile acid-derived FXR agonists. Endogenous CDCA has a reported LogP of approximately 2.7–3.0 [1], while obeticholic acid (6-ethyl substitution) exhibits a calculated LogP of approximately 4.0–4.5 [2]. The target compound's moderate LogP suggests improved aqueous solubility and reduced non-specific protein binding relative to more hydrophobic FXR agonists, which may translate to enhanced assay reproducibility in vitro.

lipophilicity drug-likeness physicochemical properties

Metabolic Stability in Human Liver Microsomes

In human liver microsome S9 fraction stability assays, 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid at 5 μM concentration demonstrated measurable parent compound remaining after 60 minutes incubation in the presence of UDPGA, as assessed by UPLC-MS analysis . The compound shows 95% parent remaining after 60 minutes in human liver microsomes at 1 μM concentration [1]. This metabolic stability profile indicates that the 1-hydroxycyclohexyl-ethynyl scaffold is not a substrate for rapid oxidative or conjugative metabolism, distinguishing it from bile acid-derived FXR agonists which undergo extensive enterohepatic recycling and Phase II conjugation.

metabolic stability ADME in vitro pharmacokinetics

Human Plasma Protein Binding

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid exhibits human plasma protein binding of 59.80% [1]. This moderate binding level translates to a free fraction (fu) of approximately 0.40, which is substantially higher than the free fraction observed for clinical FXR agonists such as obeticholic acid, which demonstrates >99% plasma protein binding [2]. The reduced protein binding of the target compound correlates with its lower LogP (2.43) relative to OCA (LogP ~4.2) and suggests that a larger proportion of the compound remains available for receptor engagement at a given nominal concentration.

plasma protein binding free fraction ADME

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid – Procurement Applications


FXR Agonist Screening & Benchmarking

Based on its intermediate FXR agonist potency (EC50 = 205 nM), 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid serves as an optimal reference compound for constructing FXR agonist screening panels. The compound bridges the potency gap between micromolar endogenous ligands (CDCA EC50 ~11.7 μM) [1] and sub-100 nM clinical candidates (OCA EC50 = 99 nM) [2]. This positioning allows researchers to establish three-point potency calibration curves spanning three orders of magnitude, enabling more accurate potency ranking of novel FXR agonists. The compound's moderate plasma protein binding (59.8%) and favorable metabolic stability (95% remaining at 60 min) further support its utility as a reliable positive control in cell-based FXR transactivation assays.

FXR Agonist SAR Campaigns

The 4-[(1-hydroxycyclohexyl)ethynyl]benzoic acid scaffold represents a simplified, non-steroidal template for FXR agonist SAR exploration. With a molecular weight of 244.29 g/mol and a calculated LogP of 2.43 , this compound provides a chemically tractable starting point for systematic modification. Researchers can independently vary the benzoic acid moiety (for receptor binding interactions), the ethynyl linker (for conformational constraint), and the 1-hydroxycyclohexyl group (for steric and hydrogen-bonding modulation). This modular architecture contrasts with the complex, fused-ring systems of bile acid-derived agonists and enables more efficient exploration of chemical space around the FXR ligand-binding domain.

Controlled FXR Activation for Mechanistic Studies

Unlike endogenous bile acids that activate multiple receptors (FXR, TGR5, PXR, VDR) and clinical FXR agonists that exhibit complex pharmacology (including FXR-independent metabolic effects), 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid provides a more discrete pharmacological tool. The compound's non-steroidal structure eliminates confounding activation of bile acid transporters and secondary bile acid receptors [3]. Its EC50 of 205 nM allows researchers to achieve robust FXR activation at concentrations that minimize off-target interactions, supporting clean dissection of FXR-specific signaling pathways in hepatocyte models and intestinal organoid systems.

In Vitro ADME Assay Development & Validation

The well-characterized physicochemical and ADME profile of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid qualifies it as a suitable reference standard for validating in vitro ADME assays. The compound demonstrates high aqueous solubility (>100 mg/mL in PBS pH 7.4), moderate plasma protein binding (59.8%), and excellent metabolic stability in human liver microsomes (95% parent remaining at 60 min, 1 μM) [4]. These properties enable its use as a 'stable compound' control in metabolic stability assays, a moderate-binding control in plasma protein binding displacement studies, and a solubility reference in formulation development screens. The availability of a validated UPLC-MS analytical method further supports its adoption as an ADME assay standard.

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